2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
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Overview
Description
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a useful research compound. Its molecular formula is C22H18N4O4S and its molecular weight is 434.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research on novel compound synthesis and characterization often leads to unexpected discoveries. For example, Sebhaoui et al. (2020) reported the synthesis of new compounds with potential applications in crystal structure analysis and computational studies. Their work involved single-crystal X-ray diffraction and density functional theory (DFT) calculations, emphasizing the importance of theoretical and experimental harmony in understanding compound behaviors (Sebhaoui et al., 2020).
Antimicrobial and Antitumor Applications
Compounds with structural similarities to the queried molecule have been explored for their biological activities, including antimicrobial and antitumor effects. For instance, novel derivatives have shown significant anti-inflammatory activity, highlighting the therapeutic potential of such compounds in treating inflammation-related conditions (Sunder & Maleraju, 2013). Additionally, Alqasoumi et al. (2009) synthesized new derivatives to evaluate antitumor activity, finding some compounds more effective than reference drugs, suggesting potential in cancer therapy (Alqasoumi et al., 2009).
Drug-likeness and Molecular Docking Studies
The development of compounds with favorable drug-like properties is crucial for pharmaceutical applications. Pandya et al. (2019) synthesized a library of compounds and evaluated them for drug-likeness, antimicrobial activity, and molecular docking studies, demonstrating the compounds' therapeutic potential and how computational tools can aid in drug discovery (Pandya et al., 2019).
Coordination Complexes and Antioxidant Activity
The synthesis of coordination complexes featuring pyrazole-acetamide derivatives has been studied for their self-assembly processes and antioxidant activities. Chkirate et al. (2019) explored the effect of hydrogen bonding on self-assembly in Co(II) and Cu(II) complexes, which showed significant antioxidant activity, indicating potential applications in oxidative stress-related conditions (Chkirate et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been reported to target microtubules and their component protein, tubulin .
Mode of Action
It is known that microtubule-targeting agents can cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
It can be inferred from similar compounds that the pathways related to cell cycle progression and apoptosis might be affected .
Result of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-31-16-4-2-3-15(10-16)23-21(27)12-25-7-8-26-18(22(25)28)11-17(24-26)14-5-6-19-20(9-14)30-13-29-19/h2-11H,12-13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEGDUZEKXKEDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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